N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of an ethyl group, a methoxy group, and a 2-methylphenyl moiety attached to a benzenesulfonamide structure. This compound is classified as an organic sulfonamide, which is significant in medicinal chemistry due to its diverse biological activities, including antibacterial and anti-inflammatory properties.
The compound can be synthesized through various methods involving the reaction of substituted anilines with benzenesulfonyl chlorides or through more complex multi-step synthetic routes. The synthesis of similar compounds has been documented in scientific literature, including studies on substituted benzenesulfonamides and their derivatives .
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide falls under the category of sulfonamide drugs, which are known for their antibacterial properties. These compounds typically contain a sulfonamide functional group (-SO2NH2) and are used in various therapeutic applications.
The synthesis of N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide can be achieved through several methods:
The molecular structure of N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide can be represented by its chemical formula:
This indicates that the compound consists of 15 carbon atoms, 19 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom.
CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide can participate in various chemical reactions typical for sulfonamides:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to favor desired pathways while minimizing by-products.
The mechanism of action for N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes with PABA for binding sites on DHPS, thereby disrupting folate synthesis.
Research indicates that sulfonamides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria due to this mechanism .
Relevant data from spectral analysis (e.g., infrared spectroscopy and nuclear magnetic resonance) confirms the presence of characteristic functional groups associated with sulfonamides .
N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide has potential applications in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: